

Spectroscopic analysis comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid isomers.

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Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

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A Comparative Spectroscopic Analysis of Thiophene-2-Carboxylic Acid and Thiophene-3-Carboxylic Acid

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid isomers. This guide provides a comprehensive comparison of their performance in various spectroscopic analyses, supported by experimental data and detailed methodologies.

The isomeric pair, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, serve as crucial building blocks in the synthesis of pharmaceuticals and functional materials.^[1] Although structurally similar, the positional difference of the carboxylic acid group on the thiophene ring leads to distinct electronic and steric environments, resulting in unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, characterization, and quality control in research and development. This guide presents a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, highlighting the differences between the two isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
Thiophene-2-carboxylic acid	~ 8.0 (dd, 1H, $J \approx 3.8, 1.2$ Hz), ~ 7.7 (dd, 1H, $J \approx 5.0, 1.2$ Hz), ~ 7.2 (dd, 1H, $J \approx 5.0, 3.8$ Hz), ~ 11.0 (br s, 1H, COOH)
Thiophene-3-carboxylic acid	~ 8.24 (dd, 1H, $J = 3.0, 1.2$ Hz), ~ 7.57 (dd, 1H, $J = 5.1, 1.2$ Hz), ~ 7.34 (dd, 1H, $J = 5.1, 3.0$ Hz), ~ 12.08 (s, 1H, COOH)[2]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
Thiophene-2-carboxylic acid	Specific data points were not explicitly found in the search results.
Thiophene-3-carboxylic acid	Specific data points were not explicitly found in the search results.

Table 3: IR Spectroscopic Data (cm^{-1})

Functional Group	Thiophene-2-carboxylic acid	Thiophene-3-carboxylic acid
O-H stretch (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)
C=O stretch (Carboxylic Acid)	$\sim 1680 - 1710$	$\sim 1680 - 1710$
C-O stretch	~ 1300	~ 1300
Thiophene Ring C-H out-of-plane bending	$\sim 750-850$	~ 728 (torsional vibration)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks (m/z)
Thiophene-2-carboxylic acid	128	111, 83
Thiophene-3-carboxylic acid	128	111, 83

Table 5: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
Thiophene-2-carboxylic acid	~250-260	Ethanol/Hexane
Thiophene-3-carboxylic acid	~240-250	Ethanol/Hexane

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the thiophene carboxylic acid isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of

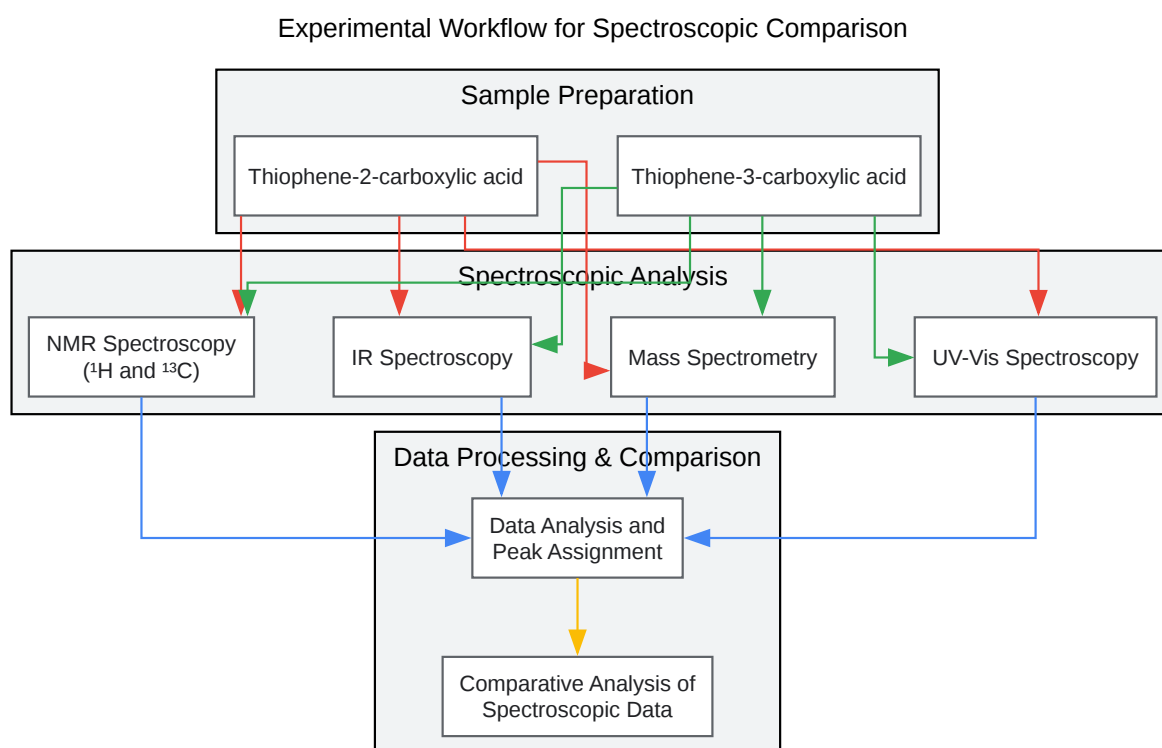
the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the thiophene carboxylic acid isomer is prepared in a suitable UV-transparent solvent, such as ethanol or hexane. The UV-Vis absorption spectrum is recorded using a spectrophotometer over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is then determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.



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Caption: Workflow for comparing isomers via spectroscopy.

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References

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